Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Description
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. It belongs to the pyrrolopyridine family, characterized by a fused pyrrole-pyridine ring system. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of dopamine receptor ligands and other bioactive molecules . Its bromine substituent at the 4-position and methyl ester group at the 2-position make it a versatile building block for Suzuki-Miyaura cross-coupling reactions and other functionalizations .
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVDMKJKDVZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-B]pyridine core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated intermediate is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would yield a biaryl compound.
Scientific Research Applications
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and proliferation . This makes it a valuable tool in the study of cancer biology and the development of targeted therapies.
Comparison with Similar Compounds
Positional Isomers
- Methyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate (CAS: 1190319-82-4): This positional isomer differs in the ester group’s position (3-carboxylate instead of 2-carboxylate). Purity is comparable at 97% .
Methyl 4-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS: 870235-32-8):
The pyrrolo[2,3-c]pyridine scaffold relocates the nitrogen atom within the pyridine ring, modifying hydrogen-bonding capabilities and solubility. This variant has a lower purity (95%) and is less commonly used in medicinal chemistry .
Substituent Variations
Ethyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 942920-55-0):
Replacing the methyl ester with an ethyl group increases lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeting drugs. Available at 95–97% purity, it is a preferred intermediate for pharmacokinetic studies .4-Bromo-2-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine (CAS: 1256818-71-9):
The trifluoromethyl group introduces strong electron-withdrawing effects, improving stability but reducing nucleophilic substitution reactivity compared to the ester-containing analog .
Halogen-Swapped Derivatives
- Methyl 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 952182-19-3):
Chlorine substitution at the 5-position decreases leaving-group ability, making this compound less reactive in cross-coupling reactions than the brominated analog. However, it is synthetically accessible via similar routes .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Methyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate and Analogs
Biological Activity
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1190319-82-4) is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 255.07 g/mol
- Appearance : Light yellow to brown solid
- Purity : 96.62% (HPLC)
Biological Activity Overview
This compound is part of a broader class of pyrrolo derivatives that exhibit a range of biological activities. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives demonstrate significant anticancer potential. In a study by Kalai et al., various derivatives were synthesized and tested against different cancer cell lines. Notably, compounds with specific substitutions at the pyridine ring showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
Case Study: Cytotoxicity Testing
| Compound | Cancer Cell Line | IC (µM) | Remarks |
|---|---|---|---|
| Compound A | Ovarian Cancer | 12.5 | Moderate activity |
| Compound B | Breast Cancer | >50 | Limited activity |
| Compound C | Healthy Cardiac Cells | >100 | Non-toxic |
Antimycobacterial Activity
The compound's structural features also suggest potential antimycobacterial properties. A study evaluated several pyrrolo derivatives for their efficacy against Mycobacterium tuberculosis. Compounds with ester groups exhibited enhanced activity, with some showing MIC values below 0.15 µM, indicating strong inhibition of bacterial growth .
Antimycobacterial Efficacy Table
| Compound | MIC (µM) | Activity Level |
|---|---|---|
| Compound D | <0.15 | Highly Active |
| Compound E | 3.13 | Moderately Active |
| Compound F | >160 | Inactive |
Antiviral Activity
Pyrrolo derivatives have also been explored for antiviral activities. Some studies have highlighted their effectiveness against HIV-1, with certain compounds exhibiting EC values below 10 µM. The presence of specific substituents significantly influenced their antiviral potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents at Position 4 : The nature of substituents (e.g., alkyl or aryl groups) greatly affects the compound's potency.
- Distance from Phenyl Ring : The spatial arrangement between the pyrrolopyridine scaffold and adjacent rings has been shown to impact activity significantly.
Q & A
Q. What are the established synthetic routes for Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate?
- Methodology : The synthesis typically involves bromination of the pyrrolopyridine core followed by esterification. A common approach includes:
Bromination : Use of N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at position 4 .
Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of thionyl chloride (SOCl₂) or other coupling agents to form the methyl ester .
- Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization by -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ESI-MS (M+H⁺ peak at m/z 271.0) .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., bromine at C4, ester carbonyl at ~δ 165 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₉H₇BrN₂O₂: calc. 270.97, obs. 270.98).
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the common derivatization reactions for this compound?
- Reaction Pathways :
- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids to form biaryl derivatives (e.g., for kinase inhibitor synthesis) .
- Nucleophilic Substitution : Bromine at C4 reacts with amines (e.g., piperazine) to yield amino derivatives .
- Ester Hydrolysis : Treatment with LiOH/THF/H₂O generates the carboxylic acid for further functionalization .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
- Experimental Design :
- Positional Control : Use directing groups (e.g., methyl ester at C2) to favor bromination at C4.
- Reagent Optimization : Compare NBS vs. Br₂ in DMF; NBS typically offers better regioselectivity (>90% C4 substitution) .
- Monitoring : In-situ -NMR or LC-MS to track reaction progress and minimize byproducts (e.g., C5-brominated isomers) .
Q. What strategies optimize coupling reactions for high-yield biaryl formation?
- Methodological Insights :
- Catalyst Screening : PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand for improved turnover.
- Solvent Effects : DME/H₂O (4:1) enhances solubility of boronic acid partners.
- Base Selection : K₂CO₃ vs. Cs₂CO₃; the latter improves yields in sterically hindered systems .
- Example : Reaction with 4-methoxyphenylboronic acid yields 85% product (confirmed by -NMR coupling constants J = 8.2 Hz) .
Q. How does substitution at C4 influence biological activity in kinase inhibitors?
- Structure-Activity Relationship (SAR) Analysis :
- Bromine vs. Chlorine : Bromine’s larger size enhances hydrophobic interactions in ATP-binding pockets (e.g., FGFR1 IC₅₀: Br = 12 nM vs. Cl = 45 nM) .
- Methyl Ester vs. Carboxylic Acid : The ester improves cell permeability (logP = 2.1 vs. -0.5 for acid), critical for in vitro efficacy .
- Case Study : Derivatives showed 10-fold selectivity for FGFR over VEGFR in kinase profiling assays .
Q. What are the challenges in crystallizing this compound, and how are they resolved?
- Crystallography Techniques :
- Solvent Selection : Slow evaporation from DMSO/EtOH (1:5) yields monoclinic crystals (space group P2₁/c).
- SHELX Refinement : Isotropic displacement parameters for Br and O atoms to resolve disorder .
- Data Collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) structure determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
